3-chloro-5-octyldihydro-2(3H)-furanone
Description
Properties
CAS No. |
67107-95-3 |
|---|---|
Molecular Formula |
C12H21ClO2 |
Molecular Weight |
232.74 g/mol |
IUPAC Name |
(3R,5R)-3-chloro-5-octyloxolan-2-one |
InChI |
InChI=1S/C12H21ClO2/c1-2-3-4-5-6-7-8-10-9-11(13)12(14)15-10/h10-11H,2-9H2,1H3/t10-,11-/m1/s1 |
InChI Key |
ZOXNPTSGQCZQGA-GHMZBOCLSA-N |
Isomeric SMILES |
CCCCCCCC[C@@H]1C[C@H](C(=O)O1)Cl |
Canonical SMILES |
CCCCCCCCC1CC(C(=O)O1)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Investigations of 3 Chloro 5 Octyldihydro 2 3h Furanone
Historical and Contemporary Approaches to Dihydrofuranone Ring Formation
The construction of the dihydrofuranone scaffold has been approached through various synthetic strategies, ranging from classical intramolecular cyclizations to modern metal-catalyzed transformations.
Intramolecular cyclization is a foundational and widely employed strategy for the synthesis of dihydrofuranones. A common approach involves the cyclization of γ-hydroxy acids or their ester derivatives. This transformation is typically promoted by acid or base catalysis, leading to the formation of the five-membered lactone ring. acs.org
Another powerful intramolecular method is the cycloisomerization of allenic hydroxyketones, which can proceed in water without the need for expensive metal catalysts, offering a green and efficient route to 3(2H)-furanones. acs.org Furthermore, base-induced intramolecular cyclization of specific sulfonium (B1226848) salts has been shown to produce 5-aryl-3(2H)-furanones in excellent yields under mild conditions. acs.org
The following table summarizes various intramolecular cyclization strategies for the formation of the dihydrofuranone ring:
| Starting Material | Catalyst/Conditions | Product | Reference |
| γ-Hydroxy acids/esters | Acid or Base | Dihydro-2(3H)-furanone | acs.org |
| Allenic hydroxyketones | Water | 3(2H)-Furanone | acs.org |
| (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts | Base | 5-aryl-3(2H)-furanone | acs.org |
The advent of transition-metal catalysis has significantly expanded the toolkit for dihydrofuranone synthesis, enabling novel bond formations and providing access to highly substituted and functionalized lactones. acs.org Gold and rhodium catalysts have been particularly effective in these transformations.
For instance, a gold-catalyzed approach combines the activation of alkynes with a heterocyclization and a subsequent 1,2-alkyl shift to form 3(2H)-furanones from 2-hydroxy-2-alkynylcarbonyl compounds. acs.org Similarly, a combination of rhodium(II) and palladium(0) catalysts can promote a cyclization/allylic alkylation cascade of α-diazo-δ-keto-esters to yield highly substituted 3(2H)-furanones with a C2-quaternary center. acs.org
Palladium-catalyzed reactions, such as the intramolecular cyclocarbonylation of unsaturated alcohols, have also been developed for the synthesis of γ-butyrolactones.
A summary of selected metal-catalyzed routes is presented below:
| Catalyst System | Substrate | Product | Reference |
| Gold (Au) | 2-Hydroxy-2-alkynylcarbonyl compounds | 3(2H)-Furanone | acs.org |
| Rhodium(II)/Palladium(0) | α-Diazo-δ-keto-esters | Substituted 3(2H)-furanone | acs.org |
| Palladium (Pd) | Unsaturated alcohols | γ-Butyrolactone | rsc.org |
Oxidation of suitable furan (B31954) precursors provides another important avenue to dihydrofuranones. The oxidation of furfural (B47365), a bio-based chemical, can yield 2(5H)-furanone, which can then be hydrogenated to afford γ-butyrolactone. nih.gov This two-step process represents a sustainable route to this important class of compounds.
The choice of oxidant and reaction conditions is crucial for achieving the desired product. For example, hydrogen peroxide in the presence of an acid catalyst has been used for the oxidation of furfural. nih.gov The resulting 2(5H)-furanone can be isolated and subsequently reduced to the saturated dihydrofuranone.
Controlled oxidation of substituted furans can also lead to butenolides, which are unsaturated precursors to dihydrofuranones. bridgewater.edu The specific outcome of the oxidation often depends on the substitution pattern of the starting furan.
Targeted Synthesis of 3-Chloro-5-octyldihydro-2(3H)-furanone
While a direct, one-pot synthesis of this compound is not extensively reported in the literature, a plausible synthetic strategy can be devised based on established methodologies for the synthesis of substituted γ-butyrolactones. A likely approach involves the initial synthesis of 5-octyldihydro-2(3H)-furanone, followed by a regioselective chlorination at the α-position (C-3).
Introduction of the Octyl Group: The 5-octyl substituent can be introduced stereoselectively through various methods. One common approach is the reaction of a suitable chiral precursor, such as a γ-keto acid or ester, with an octyl nucleophile (e.g., octylmagnesium bromide), followed by reduction and lactonization. Asymmetric hydrogenation of a γ-keto acid bearing an octyl group can also lead to the desired stereocenter at C-5.
Another strategy involves the conjugate addition of an octyl cuprate (B13416276) to an α,β-unsaturated lactone, which can proceed with high diastereoselectivity depending on the substrate and reaction conditions.
Introduction of the Chlorine Atom: The regioselective introduction of a chlorine atom at the 3-position (α- to the carbonyl) of the pre-formed 5-octyldihydro-2(3H)-furanone can be achieved through enolate chemistry. Deprotonation of the lactone with a strong base, such as lithium diisopropylamide (LDA), generates the corresponding enolate, which can then be quenched with an electrophilic chlorine source like N-chlorosuccinimide (NCS) or hexachloroethane.
The stereochemical outcome of the chlorination step would depend on the reaction conditions and the potential for kinetic versus thermodynamic control. The bulky octyl group at the C-5 position may influence the facial selectivity of the electrophilic attack on the enolate.
The development of novel catalytic systems offers the potential for more efficient and selective syntheses of this compound. For instance, a catalytic enantioselective approach could directly construct the chiral lactone core with the desired substituents in a single step.
While specific catalysts for this exact transformation are not well-documented, advancements in asymmetric catalysis for lactone synthesis are promising. For example, chiral Lewis acid or organocatalysts could potentially be employed in a Michael addition-lactonization cascade reaction between an octyl-containing Michael donor and a chlorinated Michael acceptor to construct the target molecule with high stereocontrol.
Furthermore, metal-catalyzed C-H activation and functionalization is an emerging area that could provide a direct route to the chlorination of 5-octyldihydro-2(3H)-furanone. A regioselective C-H chlorination at the C-3 position, directed by the lactone carbonyl group, would be a highly atom-economical approach.
The following table outlines a hypothetical catalytic approach for the synthesis:
| Catalytic Approach | Proposed Reactants | Potential Catalyst | Desired Outcome |
| Asymmetric Michael Addition-Lactonization | Octyl-containing nucleophile and a chlorinated electrophile | Chiral Lewis Acid or Organocatalyst | Stereoselective formation of this compound |
| Catalytic C-H Chlorination | 5-Octyldihydro-2(3H)-furanone | Transition metal catalyst (e.g., Pd, Ru, Fe) with a suitable chlorine source | Regioselective chlorination at the C-3 position |
Optimization of Reaction Conditions and Yields
The efficient synthesis of this compound and related lactones is highly dependent on the careful optimization of reaction conditions. Key parameters that influence the outcome of the synthesis include the choice of solvent, catalyst, reaction temperature, and duration. Precursor molecules like mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) often serve as versatile starting points for such syntheses. nih.govmdpi.com
Investigations into related furanone syntheses show that solvents such as dichloromethane, chloroform (B151607), or toluene (B28343) are frequently employed. nih.gov For instance, in reductive amination reactions of mucochloric acid, yields between 52% and 75% have been achieved in chloroform or dichloroethane. nih.gov The choice of catalyst is also critical; Lewis acids are often used to facilitate key bond-forming steps. Chlorination of the hydroxyl group on the furanone ring can be accomplished using thionyl chloride, often with zinc chloride as a catalyst, resulting in yields of 46–52%. mdpi.com
Temperature control is paramount, with many reactions, such as the substitution with secondary amines, proceeding effectively at room temperature. nih.gov The reaction time is another variable that requires optimization to ensure complete conversion of the starting material while minimizing the formation of byproducts. Monitoring the reaction progress via techniques like thin-layer chromatography (TLC) is standard practice to determine the optimal endpoint. nih.gov
The following table illustrates hypothetical optimization parameters for a generic synthesis of a 5-substituted-3-chloro-furanone derivative, based on findings from related compounds.
| Parameter | Variation | Observed/Expected Outcome | Yield Range (%) | Reference |
| Solvent | Dichloromethane | Efficient reaction medium | 60-75 | nih.gov |
| Toluene | Suitable for amine substitutions | 61-79 | nih.gov | |
| Diethyl Ether | Effective for Mukaiyama aldol (B89426) reactions | Good | mdpi.com | |
| Catalyst | Zinc Chloride | Promotes chlorination | 46-52 | mdpi.com |
| Indium Triacetate | Catalyzes Knoevenagel condensation | 60-95 | mdpi.com | |
| Triphenylphosphine Hydrobromide | Condensing agent for sugar coupling | - | nih.gov | |
| Temperature | Room Temperature | Sufficient for many substitution reactions | 61-79 | nih.gov |
| 60-80 °C | Used in chlorination of furfural precursors | 59-67 | mdpi.comnih.gov | |
| -20 °C to RT | Initial low temperature for aldol reactions | Good | mdpi.com |
Synthesis of Structural Analogues and Chiral Derivatives of this compound
The synthesis of structural analogues and chiral derivatives is a cornerstone of medicinal chemistry, allowing for the systematic exploration of how molecular architecture affects biological activity. For the this compound framework, this involves modifying the alkyl chain, altering the halogenation pattern, and introducing stereochemical complexity.
Exploration of Alkyl Chain Length and Halogenation Patterns
The modularity of synthetic routes to furanones permits extensive variation of the substituents. The C5 octyl group can be readily replaced with other alkyl chains of varying lengths and branching patterns. This is typically achieved by employing different Grignard reagents, organocuprates, or other alkylating agents in reactions with a suitable furanone precursor. The high reactivity of the C5 position in derivatives of mucochloric acid allows for its functionalization via reactions such as Knoevenagel condensation or Mukaiyama aldol reactions, which can introduce diverse carbon-based substituents. mdpi.com
Similarly, the halogenation pattern of the furanone ring can be systematically altered. The synthesis can begin with either mucochloric acid (dichloro) or its analogue, mucobromic acid (dibromo), to introduce different halogens at the C3 and C4 positions. mdpi.comnih.gov Further manipulation is also possible; for example, treatment of 3,4-dichloro-5-hydroxy-2(5H)-furanone with thionyl chloride can yield 3,4,5-trichloro-2(5H)-furanone, demonstrating that the degree of halogenation can be increased. mdpi.com
The table below provides examples of potential structural analogues.
| Alkyl Chain at C5 | Halogen at C3 | Other Halogenation | Compound Class |
| n-Butyl | Chloro | - | C5-Alkyl Analogue |
| n-Dodecyl | Chloro | - | C5-Alkyl Analogue |
| Iso-propyl | Chloro | - | C5-Alkyl Analogue |
| n-Octyl | Bromo | 4-Bromo | Halogen Analogue |
| n-Octyl | Chloro | 4-Chloro | Halogen Analogue |
| n-Octyl | Chloro | 4,5-Dichloro | Halogen Analogue |
Introduction of Chiral Centers in Dihydrofuranone Frameworks
The introduction of chirality into the dihydrofuranone scaffold is of significant interest, as different stereoisomers of a molecule can exhibit distinct biological activities. wiley-vch.denih.gov In the this compound structure, the carbon atom at the C5 position is a chiral center, meaning it is attached to four different groups. youtube.com
A key strategy for inducing chirality involves the use of chiral auxiliaries. Research has demonstrated that reacting mucochloric or mucobromic acid with a chiral alcohol, such as l-menthol (B7771125) or l-borneol, under acidic conditions leads to the formation of 5-alkoxy-furanones. nih.gov This reaction produces a mixture of diastereomers, which differ in the configuration at the C5 center of the furanone ring. Because diastereomers have different physical properties, they can often be separated by methods like fractional crystallization. nih.gov For example, recrystallization from hexane (B92381) has been used to isolate pure (S)-stereoisomers of 5-menthyloxy-2(5H)-furanones. nih.gov The separated diastereomer can then be further modified to yield an enantiomerically pure target compound.
This approach effectively transfers the chirality from the starting alcohol to the furanone core, providing a reliable method for accessing specific stereoisomers.
| Chiral Auxiliary | Furanone Precursor | Diastereomer Separation Method | Resulting Stereochemistry at C5 | Reference |
| l-Menthol | Mucobromic Acid | Recrystallization | (S)-configuration isolated | nih.gov |
| l-Borneol | Mucochloric Acid | Recrystallization | (S)-configuration established by X-ray | nih.gov |
Chemical Reactivity and Mechanistic Studies of 3 Chloro 5 Octyldihydro 2 3h Furanone
Elucidation of Reaction Mechanisms Pertaining to the Dihydrofuranone Core
The dihydrofuranone core of 3-chloro-5-octyldihydro-2(3H)-furanone is central to its chemical reactivity. The lactone ring can undergo ring-opening reactions under both acidic and basic conditions.
Under basic conditions, nucleophilic attack by hydroxide (B78521) or other nucleophiles typically occurs at the carbonyl carbon (C2), leading to the cleavage of the ester bond and the formation of a γ-hydroxy carboxylate. The presence of the electron-withdrawing chlorine atom at the C3 position enhances the electrophilicity of the carbonyl carbon, facilitating this ring-opening process.
In acidic media, the reaction mechanism involves the protonation of the carbonyl oxygen, which further activates the carbonyl carbon towards nucleophilic attack by weaker nucleophiles, such as water or alcohols. This results in the formation of the corresponding γ-hydroxy carboxylic acid or ester.
Furthermore, the enolate chemistry of the dihydrofuranone core is significant. The protons on the carbon atom adjacent to the carbonyl group (C3) can be abstracted by a strong base to form an enolate. This enolate can then participate in various reactions, such as alkylation or aldol (B89426) condensation. However, the presence of the chlorine atom at the C3 position complicates this reactivity, as it can be eliminated to form an α,β-unsaturated lactone.
Functional Group Transformations Involving the Chlorine and Octyl Moieties
The chlorine and octyl groups on the dihydrofuranone ring offer sites for a variety of functional group transformations.
The chlorine atom at the C3 position is susceptible to nucleophilic substitution reactions. A range of nucleophiles, including amines, thiols, and alkoxides, can displace the chloride ion. The mechanism of this substitution can be either SN1 or SN2, depending on the reaction conditions and the nature of the nucleophile. For instance, reaction with a primary amine could lead to the formation of a 3-amino-5-octyldihydro-2(3H)-furanone.
Elimination reactions are also possible, particularly in the presence of a strong, non-nucleophilic base. This would result in the formation of 5-octyl-2(3H)-furanone, an α,β-unsaturated lactone.
The octyl group, being a saturated alkyl chain, is generally less reactive. However, it can undergo free-radical halogenation, particularly at the positions further from the electron-withdrawing lactone ring. Additionally, oxidation of the terminal methyl group to a carboxylic acid or alcohol is conceivable under strong oxidizing conditions.
Interactions with Other Chemical Species and Reagents
The reactivity of this compound with various reagents is diverse, stemming from the multiple reactive sites in the molecule.
Reduction Reactions: The carbonyl group of the lactone can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding 1,4-diol (3-chloro-1,4-nonanediol). Milder reducing agents, such as sodium borohydride (B1222165) (NaBH4), might be less effective due to the lower reactivity of the lactone carbonyl compared to ketones or aldehydes.
Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl group. This reaction, after an aqueous workup, would lead to the ring opening and formation of a diol with a new carbon-carbon bond. For example, the reaction with methylmagnesium bromide would yield a tertiary alcohol.
Lewis Acid Catalysis: Lewis acids can coordinate with the carbonyl oxygen, activating the lactone ring towards nucleophilic attack. This is particularly useful for reactions involving weaker nucleophiles.
The table below summarizes the expected outcomes of various reactions with this compound.
| Reagent | Reaction Type | Expected Product |
| NaOH (aq) | Nucleophilic Acyl Substitution (Ring Opening) | Sodium 4-hydroxy-3-chlorododecanoate |
| HCl (aq), Heat | Acid-Catalyzed Hydrolysis (Ring Opening) | 4-hydroxy-3-chlorododecanoic acid |
| Ammonia (NH3) | Nucleophilic Substitution | 3-amino-5-octyldihydro-2(3H)-furanone |
| Lithium Aluminum Hydride (LiAlH4) | Reduction | 3-chloro-1,4-nonanediol |
| Methylmagnesium Bromide (CH3MgBr) | Nucleophilic Addition | 2-methyl-3-chloro-1,4-nonanediol |
| Sodium Ethoxide (NaOEt) in Ethanol | Nucleophilic Substitution/Elimination | 3-ethoxy-5-octyldihydro-2(3H)-furanone / 5-octyl-2(3H)-furanone |
Stability and Degradation Pathways in Controlled Chemical Environments
The stability of this compound is influenced by environmental factors such as pH, temperature, and the presence of nucleophiles or electrophiles.
In neutral aqueous solutions at ambient temperature, the compound is expected to be relatively stable, with slow hydrolysis of the lactone ring. However, the rate of hydrolysis is significantly accelerated under acidic or basic conditions.
Thermally, the molecule may undergo degradation at elevated temperatures. Potential degradation pathways include decarboxylation, though this is less common for γ-lactones, and elimination of hydrogen chloride to form the unsaturated lactone.
Photochemical degradation is also a possibility, particularly in the presence of UV light. The C-Cl bond is susceptible to homolytic cleavage, which could initiate free-radical chain reactions, leading to a complex mixture of degradation products.
The table below outlines the expected stability of this compound under different conditions.
| Condition | Expected Stability | Primary Degradation Pathway |
| Neutral pH, Room Temperature | Relatively Stable | Slow Hydrolysis |
| Acidic pH (e.g., pH 2) | Unstable | Acid-Catalyzed Hydrolysis |
| Basic pH (e.g., pH 12) | Highly Unstable | Base-Catalyzed Hydrolysis |
| Elevated Temperature (>150°C) | Unstable | Elimination of HCl, Decomposition |
| UV Irradiation | Potentially Unstable | Photolytic Cleavage of C-Cl bond |
Biological Activities and Molecular Mechanisms of 3 Chloro 5 Octyldihydro 2 3h Furanone and Its Analogues
Investigation of Quorum Sensing Inhibition
Halogenated furanones, a class of compounds including 3-chloro-5-octyldihydro-2(3H)-furanone, have been identified as potent inhibitors of quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate gene expression with population density. nih.gov This inhibition disrupts various collective bacterial behaviors, offering a promising avenue for anti-virulence strategies.
Modulation of Autoinducer Signaling Pathways (e.g., AHL-mediated gene expression)
A primary mechanism by which furanones inhibit quorum sensing is by interfering with N-acyl-L-homoserine lactone (AHL)-mediated signaling pathways, which are common in Gram-negative bacteria. nih.govnih.gov These compounds are structurally similar to AHL molecules, the signaling molecules bacteria use for communication. nih.govmdpi.com This resemblance allows furanones to competitively bind to AHL receptor proteins. nih.govmdpi.com
Evidence suggests that halogenated furanones can displace AHL signals from their cognate receptor proteins, such as LuxR. nih.govresearchgate.net By occupying the binding site on the receptor, the furanone prevents the native AHL signal from activating the transcriptional regulator. This, in turn, suppresses the expression of genes controlled by the quorum-sensing circuit. nih.govnih.gov The inhibitory activity of furanones in AHL bioassays has been observed at ecologically realistic concentrations, underscoring the potential significance of this interaction in natural environments where bacteria and furanone-producing organisms, like the red alga Delisea pulchra, coexist. nih.govresearchgate.net
Interference with Bacterial Transcriptional Regulators (e.g., LuxR turnover)
Beyond competitive displacement of AHLs, halogenated furanones employ a more direct mechanism to disrupt quorum sensing: they interfere with the stability of transcriptional regulator proteins like LuxR. nih.govresearchgate.net Instead of protecting and stabilizing the LuxR protein as the native AHL signal does, furanones act to destabilize it. nih.govresearchgate.net
Studies have shown that in the presence of halogenated furanones, the cellular half-life of the LuxR protein is dramatically reduced, in some cases by as much as 100-fold. nih.govresearchgate.net This accelerated degradation of LuxR leads to a lower cellular concentration of the active transcriptional regulator. researchgate.net Consequently, even if the AHL signal is present, there is an insufficient amount of LuxR protein to effectively activate the transcription of target genes. This reduction in LuxR concentration has been directly linked to the decreased expression of AHL-dependent genes, establishing it as a key mechanism by which furanones exert their quorum-sensing inhibitory effects. nih.govresearchgate.net
Table 1: Effect of Halogenated Furanone on LuxR Protein Stability
| Treatment Condition | LuxR Protein Half-life | Outcome | Reference |
| Control (No Furanone) | Normal | Stable protein, QS gene expression enabled | researchgate.net, nih.gov |
| With Halogenated Furanone | Reduced up to 100-fold | Destabilized protein, accelerated turnover, QS inhibition | researchgate.net, nih.gov |
Impact on Biofilm Formation Dynamics and Bacterial Virulence Factor Production
The disruption of quorum sensing by furanones has significant downstream consequences for bacterial pathogenicity, most notably affecting biofilm formation and the production of virulence factors. nih.govnih.gov Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to antibiotics and host immune responses. researchgate.net
Furanone compounds have been shown to effectively inhibit biofilm formation in a variety of pathogens, including Pseudomonas aeruginosa and Streptococcus mutans. researchgate.netnih.gov By interfering with QS signaling, furanones down-regulate the expression of genes essential for biofilm development and maturation. nih.gov This results in thinner, looser, and less structured biofilms that are more susceptible to antimicrobial agents and clearance by the host. nih.gov Some furanone derivatives have demonstrated the ability to inhibit biofilm formation by 20% to 90%. researchgate.netelsevierpure.com
Furthermore, the production of numerous virulence factors is under quorum-sensing control. Halogenated furanones have been shown to reduce the production of virulence factors such as pyocyanin (B1662382) in P. aeruginosa. nih.gov They also inhibit the secretion of type III secretion system (T3SS) exoenzymes like ExoS, ExoT, and ExoU, which are critical for host tissue damage and immune evasion. nih.gov
Table 2: Inhibition of Virulence Factors and Biofilm by Furanone Analogues
| Bacterial Species | Furanone Analogue | Effect | Quantitative Impact | Reference |
| P. aeruginosa | (5-oxo-2,5-dihydrofuran-3-yl)methyl alkanoates | Quorum Sensing Inhibition | 20% to 90% | researchgate.net, elsevierpure.com |
| S. mutans | Furanone C-30 | Biofilm Formation Inhibition | Significant decrease (P<0.05) | nih.gov |
| P. aeruginosa | GBr furanone | Pyocyanin Production Reduction | More effective than Furanone C-30 | nih.gov |
| P. aeruginosa | Furanone C-30 & GBr furanone | T3SS Exoenzyme Secretion Inhibition | Observed in all tested strains | nih.gov |
Direct Antimicrobial Activities
In addition to their anti-virulence properties, certain furanone derivatives exhibit direct antimicrobial activities, capable of inhibiting bacterial growth and killing the cells. nih.gov This activity appears to be selective, with some analogues showing high specificity against Gram-positive bacteria while having little effect on Gram-negative bacteria. nih.govdntb.gov.ua
Mechanisms of Bacterial Growth Modulation and Inhibition (e.g., Reactive Oxygen Species generation)
A key mechanism underlying the direct antimicrobial effect of some 2(5H)-furanone derivatives is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.govresearchgate.net The introduction of the furanone compound into bacterial cells leads to an increase in ROS, such as superoxide (B77818) radicals and hydrogen peroxide. nih.govnih.gov
This accumulation of ROS overwhelms the cell's antioxidant defense systems, leading to widespread damage. researchgate.netnih.gov The prooxidant properties of furanones can be metal-dependent; for instance, some furanones in the presence of copper can reduce Cu(II) to Cu(I), a reaction that produces superoxide radicals and subsequently other harmful ROS. nih.gov This oxidative stress disrupts normal cellular function and can lead to cell death. nih.gov The selective activity against Gram-positive bacteria may be related to differences in cell wall structure and the ability of the compound to penetrate the cell. nih.govresearchgate.net
Influence on Intracellular Processes and Protein Integrity
The ROS generated by furanone compounds cause significant damage to critical intracellular components, particularly proteins. nih.govresearchgate.net The oxidative stress leads to the nonspecific damage and modification of a range of intracellular proteins, including those involved in managing ROS levels. nih.govresearchgate.net This compromises the cell's ability to mitigate the oxidative stress, creating a cascading effect of damage.
Studies using proteomic techniques have confirmed that furanone derivatives can alter the charge of proteins, which is indicative of oxidative modification or direct interaction with the protein structure. researchgate.net This damage to protein integrity disrupts essential enzymatic activities and structural functions within the bacterial cell, ultimately contributing to the observed antimicrobial effect. nih.gov
Antimicrobial Spectrum and Selectivity
The antimicrobial activity of chlorinated furanone derivatives often exhibits a notable degree of selectivity, particularly towards Gram-positive bacteria. While comprehensive data on this compound itself is limited, studies on structurally similar analogues provide significant insights into its likely antimicrobial profile.
A key example is the compound F105, a chlorinated 2(5H)-furanone derivative which has demonstrated highly selective and potent activity against Gram-positive bacteria. nih.gov In contrast, it shows minimal to no activity against Gram-negative bacteria. This selectivity is attributed to differences in the permeability of the bacterial cell wall; the analogue can rapidly penetrate the cells of Gram-positive bacteria but not Gram-negative ones. nih.gov Natural furanones, however, have been shown to possess a broader spectrum of activity, capable of inhibiting biofilm formation by a range of bacteria including E. coli, P. aeruginosa, B. subtilis, B. cereus, and Staphylococcus spp. nih.gov
The table below summarizes the observed antimicrobial spectrum for the representative chlorinated furanone analogue, F105.
| Bacterial Type | Organism | Susceptibility |
|---|---|---|
| Gram-Positive | Staphylococcus aureus | Susceptible |
| Gram-Positive | Staphylococcus epidermidis | Susceptible |
| Gram-Positive | Bacillus subtilis | Susceptible |
| Gram-Positive | Bacillus cereus | Susceptible |
| Gram-Negative | Escherichia coli | Not Susceptible |
| Gram-Negative | Pseudomonas aeruginosa | Not Susceptible |
Other Potential Biological Activities (e.g., Anti-inflammatory, Antifungal, without clinical context)
Beyond their antibacterial properties, furanone derivatives have been investigated for other significant biological activities, including antifungal and anti-inflammatory effects. mdpi.comresearchgate.net
Antifungal Activity: Several 2(5H)-furanone derivatives have shown promise as antifungal agents. They can potentiate the activity of conventional antifungal drugs like fluconazole (B54011) and terbinafine, particularly against resistant strains of Candida albicans. nih.gov For instance, the furanone derivative F131, when used in combination with fluconazole-gentamicin, reduced the minimum biofilm prevention concentration by 4 to 16 times against mixed biofilms of S. aureus and C. albicans. nih.gov This synergistic effect suggests that furanones could help enhance the efficacy of existing antifungal treatments.
Anti-inflammatory Activity: The furanone scaffold is present in compounds that exhibit anti-inflammatory properties. nih.govnih.govresearchgate.net Research has shown that certain furan (B31954) derivatives can modulate inflammatory pathways. The anti-inflammatory effects are thought to occur through various mechanisms, including the suppression of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production, as well as scavenging free radicals. nih.gov
The biological effects of halogenated furanones are underpinned by their interaction with a variety of molecular targets and signaling pathways. A primary mechanism of action for their antimicrobial effects is the disruption of bacterial communication, known as quorum sensing (QS). nih.gov
Many furanones are structural analogues of N-acyl homoserine lactones (AHLs), which are signaling molecules used by Gram-negative bacteria to coordinate group behaviors like virulence and biofilm formation. nih.gov Halogenated furanones can interfere with this system by binding to LuxR-type transcriptional regulator proteins. nih.govresearchgate.net This interaction can destabilize the LuxR protein, leading to its rapid degradation and preventing the activation of QS-controlled genes. researchgate.netoup.com For example, the brominated furanone C-30 has been shown to bind to the LasR and RhlR proteins in Pseudomonas aeruginosa, rendering them dysfunctional. nih.gov
Another identified mechanism, particularly in Gram-positive bacteria, is the induction of reactive oxygen species (ROS). nih.gov The chlorinated furanone F105 has been shown to induce ROS formation within bacterial cells, leading to non-specific damage of intracellular proteins and impairing the cell's ability to defend against oxidative stress. nih.gov
Structure-Activity Relationship (SAR) Studies
The biological efficacy of furanone derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to understand how specific structural modifications influence their activity, providing a roadmap for designing more potent compounds. nih.gov
Halogen Position and Type: The presence and position of a halogen atom on the furanone ring are critical for antimicrobial and anti-biofilm activity. The substitution of a halogen at the C-4 position of the lactone ring is a common feature in many active derivatives. nih.gov In some synthetic analogues, the electronegativity of the halogen atom has been correlated with the degree of inhibition, suggesting that this feature is key to the molecule's interaction with its biological targets. mdpi.com
Alkyl Chain Length: The length of the alkyl chain substituent, such as the octyl group at the C-5 position in this compound, significantly influences the molecule's physicochemical properties and biological activity. mdpi.comnih.gov The alkyl chain length affects the compound's hydrophobicity, which in turn impacts its ability to cross cell membranes and interact with molecular targets. Studies on other classes of antimicrobial compounds have shown that antibacterial activity often increases with the length of the alkyl chain up to a certain point, after which the activity may decrease due to reduced solubility or excessive membrane disruption. mdpi.com
The table below summarizes key SAR findings for furanone analogues.
| Structural Feature | Variation | Impact on Biological Efficacy |
|---|---|---|
| Halogenation | Presence vs. Absence | Presence of a halogen is often critical for potent activity. |
| Halogen Position | Substitution at C-3 vs. C-4 | Substitution at the C-4 position is common in active thiol-adducts. |
| Alkyl Chain Length | Short vs. Long Chain | Influences hydrophobicity, membrane permeability, and overall activity. Optimal length varies. |
| Additional Moieties | Presence of Sulfonyl or Terpene groups | Can significantly enhance antibacterial and antifungal activity. |
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For halogenated furanones, several key pharmacophoric features have been identified.
The core 2(3H)- or 2(5H)-furanone lactone ring is the fundamental scaffold of these molecules. frontiersin.org The halogen substituent (e.g., chlorine at C-3) is another critical element, contributing to the molecule's reactivity and ability to interact with target proteins. nih.gov The alkyl side chain (e.g., octyl at C-5) is the third key component, modulating the lipophilicity and transport properties of the compound.
Advanced Analytical Methodologies for Research Characterization of 3 Chloro 5 Octyldihydro 2 3h Furanone
Spectroscopic Techniques for Detailed Structural Elucidation (e.g., advanced NMR, high-resolution Mass Spectrometry)
The definitive identification and structural confirmation of 3-chloro-5-octyldihydro-2(3H)-furanone would rely heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, a suite of NMR experiments would be employed to ascertain its precise structure.
¹H NMR: Proton NMR would provide information on the number of different types of protons and their neighboring environments. The spectrum would be expected to show distinct signals for the protons on the furanone ring and the octyl side chain.
¹³C NMR: Carbon NMR would reveal the number of unique carbon atoms in the molecule, including the carbonyl carbon of the lactone.
2D NMR: Advanced two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for establishing the connectivity between protons and carbons, thus confirming the arrangement of the atoms within the molecule.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~175 |
| C-Cl | ~4.5 | ~60 |
| O-CH | ~4.2 | ~80 |
| CH₂ (ring) | ~2.0-2.5 | ~35 |
| CH₂ (octyl chain) | ~1.2-1.6 | ~22-32 |
| CH₃ (octyl chain) | ~0.9 | ~14 |
High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide a precise mass measurement, allowing for the calculation of its molecular formula. The presence of a chlorine atom would result in a characteristic isotopic pattern (M+2 peak with approximately one-third the intensity of the molecular ion peak), which is a key diagnostic feature.
Under electron ionization (EI), the molecule would be expected to fragment in a predictable manner. The primary fragmentation pathways would likely involve the loss of the octyl side chain and cleavage of the furanone ring.
Predicted Mass Fragments for this compound
| m/z | Predicted Fragment |
| 232/234 | [M]⁺ (Molecular ion) |
| 119 | [M - C₈H₁₇]⁺ |
| 85 | [C₅H₉O]⁺ |
| 57 | [C₄H₉]⁺ |
Chromatographic Methods for Complex Mixture Analysis and Purity Assessment (e.g., Two-Dimensional Gas Chromatography, GC-MS, LC-MS)
Chromatographic techniques are vital for separating this compound from complex mixtures, assessing its purity, and quantifying its presence.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and commonly used technique for the analysis of volatile and semi-volatile organic compounds. This compound, with its expected volatility, would be well-suited for GC-MS analysis. A non-polar or mid-polarity capillary column would likely be used for separation, followed by mass spectrometric detection for identification and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS): As an alternative to GC-MS, LC-MS can be used, particularly if the compound exhibits thermal instability. Reversed-phase chromatography with a C18 column would be a suitable approach for separation.
Two-Dimensional Gas Chromatography (GCxGC): For highly complex mixtures where co-elution might be an issue, GCxGC offers significantly enhanced resolving power, allowing for the separation of closely related isomers and other compounds.
Summary of Chromatographic Techniques
| Technique | Stationary Phase (Example) | Mobile Phase/Carrier Gas | Application |
| GC-MS | 5% Phenyl-methylpolysiloxane | Helium | Purity assessment, identification, quantification |
| LC-MS | C18 | Acetonitrile/Water | Analysis of thermally labile samples |
| GCxGC | Non-polar x Polar column set | Helium | High-resolution separation in complex matrices |
Development of Quantitative Analytical Assays for Research Samples (e.g., environmental matrices, in vitro biological media)
The quantification of this compound in research samples necessitates the development of robust and validated analytical assays. The choice of method would depend on the sample matrix and the required sensitivity.
A typical workflow for quantitative analysis would involve:
Sample Preparation: Extraction of the analyte from the matrix using techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). This step is crucial for removing interfering substances and concentrating the analyte.
Instrumental Analysis: Quantification using GC-MS or LC-MS, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance sensitivity and selectivity.
Calibration: Generation of a calibration curve using certified reference standards of this compound.
Quality Control: Inclusion of internal standards, blanks, and spiked samples to ensure the accuracy and precision of the results.
Hypothetical Quantitative Analysis Workflow
| Step | Procedure | Details |
| 1 | Sample Collection | 1 L of water sample |
| 2 | Extraction | Solid-Phase Extraction (SPE) with a C18 cartridge |
| 3 | Elution | Elute with ethyl acetate |
| 4 | Concentration | Evaporate to 1 mL under a gentle stream of nitrogen |
| 5 | Analysis | GC-MS in Selected Ion Monitoring (SIM) mode |
| 6 | Quantification | External calibration with an internal standard |
Derivatization Strategies for Enhanced Detection and Characterization
Derivatization is a chemical modification process that can be employed to improve the analytical characteristics of a compound. While this compound is likely amenable to direct analysis, derivatization could be beneficial in certain research contexts. For instance, if studying the hydrolysis of the lactone ring, the resulting hydroxy-carboxylic acid would require derivatization to become volatile enough for GC analysis.
Common derivatization techniques include:
Silylation: This process replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. sigmaaldrich.com
Acylation: This involves the introduction of an acyl group, which can also enhance volatility. libretexts.org
Alkylation/Esterification: This is used to derivatize carboxylic acids to their more volatile ester forms. research-solution.com
Potential Derivatization Reagents and their Applications
| Reagent | Reaction Type | Target Functional Group | Purpose |
| BSTFA | Silylation | Hydroxyl, Carboxylic Acid | Increase volatility for GC analysis of hydrolysis products. sigmaaldrich.com |
| Acetic Anhydride | Acylation | Hydroxyl | Increase volatility. libretexts.org |
| BF₃/Methanol | Esterification | Carboxylic Acid | Increase volatility for GC analysis of hydrolysis products. |
Theoretical and Computational Chemistry Studies on 3 Chloro 5 Octyldihydro 2 3h Furanone
Quantum Chemical Calculations on Molecular Structure, Electronic Properties, and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3-chloro-5-octyldihydro-2(3H)-furanone. These calculations, typically employing methods such as Density Functional Theory (DFT), would provide insights into its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. Furthermore, these methods can elucidate the electronic properties of the molecule.
Key electronic properties that would be investigated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for predicting the molecule's reactivity, with a smaller HOMO-LUMO gap generally indicating higher reactivity. The electrostatic potential map would also be calculated to identify electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.
Table 1: Hypothetical Quantum Chemical Properties of this compound
| Property | Predicted Value | Significance |
| Optimized Geometry | ||
| C-Cl Bond Length | ~1.78 Å | Influences reactivity and stability. |
| C=O Bond Length | ~1.21 Å | Characteristic of the lactone carbonyl group. |
| Electronic Properties | ||
| HOMO Energy | Relates to the ability to donate electrons. | |
| LUMO Energy | Relates to the ability to accept electrons. | |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. | |
| Dipole Moment | Influences solubility and intermolecular interactions. | |
| Reactivity Descriptors | ||
| Global Hardness | Measures resistance to change in electron distribution. | |
| Global Softness | Reciprocal of hardness, indicates reactivity. | |
| Electronegativity | Tendency to attract electrons. | |
| Electrophilicity Index | Propensity to accept electrons. |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from quantum chemical calculations.
Molecular Docking and Dynamics Simulations for Biological Interactions
To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations would be employed. Molecular docking predicts the preferred orientation of the molecule when bound to a specific biological target, such as a protein receptor or an enzyme active site. This technique provides an estimation of the binding affinity, typically expressed as a docking score or binding energy, and reveals the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.
Following docking, MD simulations could be used to study the dynamic behavior of the ligand-protein complex over time. These simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein. MD simulations can be used to assess the stability of the binding pose predicted by docking and to calculate more accurate binding free energies.
Prediction of Structure-Activity Relationships and Molecular Descriptors using Computational Models
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity. To develop a QSAR model for furanone derivatives, a dataset of compounds with known activities would be required. A wide range of molecular descriptors for each compound would be calculated, including constitutional, topological, geometrical, and electronic descriptors.
Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that relates a subset of these descriptors to the observed biological activity. A validated QSAR model could then be used to predict the activity of new, untested compounds like this compound and to guide the design of more potent analogs.
Table 2: Examples of Molecular Descriptors for QSAR Studies
| Descriptor Type | Examples | Information Provided |
| Constitutional | Molecular Weight, Atom Count | Basic molecular composition. |
| Topological | Connectivity Indices | Information about atomic connectivity. |
| Geometrical | Molecular Surface Area, Molecular Volume | Three-dimensional shape and size. |
| Electronic | Dipole Moment, Polarizability | Distribution of electrons and response to electric fields. |
| Quantum Chemical | HOMO/LUMO Energies, Partial Charges | Detailed electronic structure and reactivity. |
Conformational Analysis and Stereochemical Modeling
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer.
The presence of a chiral center at the 3-position (bearing the chlorine atom) and the 5-position (bearing the octyl group) means that this compound can exist as multiple stereoisomers. Stereochemical modeling would be essential to understand the spatial arrangement of the atoms in each stereoisomer and to predict how these differences might affect their interaction with chiral biological targets. The relative stabilities of the different diastereomers and enantiomers would be determined by calculating their energies. This information is crucial, as different stereoisomers of a compound often exhibit significantly different biological activities.
Environmental Distribution, Transformation, and Ecological Research of Dihydrofuranones
Environmental Fate and Degradation Pathways (e.g., Photodegradation, Biodegradation, Hydrolysis)
The persistence of a chemical in the environment is determined by its resistance to various degradation processes. For a substituted dihydrofuranone like 3-chloro-5-octyldihydro-2(3H)-furanone, the key degradation pathways are anticipated to be photodegradation, biodegradation, and hydrolysis.
Photodegradation:
Photodegradation involves the breakdown of chemical compounds by light energy, primarily from the sun. Halogenated organic compounds are known to undergo photochemical degradation. The carbon-chlorine bond in the molecule can be susceptible to cleavage upon absorption of ultraviolet (UV) radiation, leading to the formation of reactive radical species. This process can initiate a cascade of reactions, ultimately leading to the mineralization of the organic compound. The rate and extent of photodegradation are influenced by factors such as the intensity of solar radiation, the presence of photosensitizing agents in the environment (e.g., humic substances), and the specific chemical structure of the compound. For chlorinated aliphatic hydrocarbons, photolysis can be a significant degradation pathway in aquatic environments and the atmosphere.
Biodegradation:
Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the environmental attenuation of many synthetic chemicals. The biodegradability of chlorinated compounds is highly variable and depends on both the chemical structure and the environmental conditions.
Aerobic Biodegradation: In the presence of oxygen, microorganisms can utilize chlorinated aliphatic compounds as a source of carbon and energy. The initial step often involves an oxidative attack catalyzed by mono- or dioxygenase enzymes. However, the presence of chlorine atoms can sometimes hinder enzymatic activity, making highly chlorinated compounds more resistant to aerobic degradation.
Anaerobic Biodegradation: Under anaerobic conditions, a process known as reductive dechlorination can occur, where the chlorinated compound is used as an electron acceptor. This process involves the sequential removal of chlorine atoms, which are replaced by hydrogen. Reductive dechlorination is a key mechanism in the breakdown of highly chlorinated compounds that are recalcitrant to aerobic degradation. The resulting less-chlorinated intermediates may then be susceptible to further degradation under either anaerobic or aerobic conditions.
Hydrolysis:
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The lactone ring in dihydrofuranones is an ester, which can be susceptible to hydrolysis, particularly under acidic or alkaline conditions, to form the corresponding hydroxy acid. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts. The chlorine substituent on the lactone ring may also affect the rate of hydrolysis due to its electron-withdrawing nature. Studies on other lactones have shown that their stability is pH-dependent.
| Degradation Pathway | Description | Influencing Factors | Relevance to this compound |
| Photodegradation | Breakdown by light energy, primarily UV radiation. | Light intensity, presence of photosensitizers. | The C-Cl bond is a potential site for photolytic cleavage. |
| Biodegradation | Breakdown by microorganisms. Can be aerobic (with oxygen) or anaerobic (without oxygen). | Presence of suitable microbial populations, oxygen levels, nutrient availability. | The alkyl chain may undergo oxidation, while the chlorinated portion may undergo reductive dechlorination under anaerobic conditions. |
| Hydrolysis | Cleavage of chemical bonds by reaction with water. | pH, temperature. | The lactone ring (ester functional group) is susceptible to hydrolysis, opening the ring to form a hydroxy acid. |
Occurrence and Distribution in Various Environmental Compartments (e.g., water, soil, atmospheric aerosols)
The distribution of a chemical in the environment is dictated by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediment (hydrophobicity). Chlorinated organic compounds, as a class, have been detected in various environmental compartments worldwide.
Water:
Due to their industrial and agricultural uses, chlorinated compounds are frequently detected in surface water and groundwater. Their solubility in water varies greatly depending on the specific structure. Compounds with lower water solubility have a greater tendency to partition into sediments. Given the presence of a long alkyl chain, this compound is expected to have relatively low water solubility and thus a higher affinity for organic matter in sediments.
Soil:
In the soil compartment, the fate of dihydrofuranones is governed by adsorption, degradation, and potential leaching into groundwater. The octyl group in this compound would likely cause it to bind to the organic fraction of soil, reducing its mobility. The persistence in soil would then be dependent on the rates of biodegradation and hydrolysis under the prevailing soil conditions.
Atmospheric Aerosols:
The detection of specific furanone derivatives in environmental samples often requires sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). These methods are essential for identifying and quantifying trace levels of these compounds in complex matrices like water, soil, and air.
| Environmental Compartment | Expected Distribution and Behavior | Key Influencing Properties |
| Water | Likely to be found in both the water column and sediments. Higher concentrations may be associated with sediments due to expected low water solubility. | Water solubility, octanol-water partition coefficient (Kow). |
| Soil | Expected to adsorb to soil organic matter, limiting its mobility. | Soil organic carbon content, adsorption coefficient (Koc). |
| Atmospheric Aerosols | Potential for long-range transport if the compound has sufficient volatility. | Vapor pressure, Henry's Law constant. |
Research on Ecological Interactions and Environmental Biotransformation of Dihydrofuranone Derivatives
The introduction of synthetic chemicals into the environment can lead to various ecological interactions and biotransformation processes. Microorganisms, in particular, play a pivotal role in the transformation of organic pollutants.
Environmental Biotransformation:
Research on the biotransformation of halogenated lactones by filamentous fungi has demonstrated that microorganisms are capable of metabolizing these compounds through pathways such as hydrolytic dehalogenation, where the halogen atom is replaced by a hydroxyl group. Other observed transformations include hydroxylation at other positions on the molecule. These enzymatic processes can lead to the detoxification of the original compound or, in some cases, the formation of transformation products with their own biological activity.
Studies on bacteria have identified a wide range of enzymes, known as dehalogenases, that are capable of cleaving carbon-halogen bonds. The presence and activity of these enzymes in the environment are critical for the natural attenuation of chlorinated pollutants. The biotransformation of chlorinated aliphatic compounds can proceed through both oxidative and reductive pathways, depending on the microbial species and the environmental conditions.
Ecological Interactions:
Some naturally occurring halogenated furanones, isolated from marine algae, are known to interfere with bacterial communication systems known as quorum sensing. This disruption can inhibit biofilm formation and the expression of virulence factors in pathogenic bacteria. While it is unknown if this compound possesses similar activity, this highlights a potential area of ecological interaction for this class of compounds.
The broader ecological impact of chlorinated hydrocarbons can include toxicity to aquatic organisms and potential for bioaccumulation in the food chain. The persistence and lipophilicity (tendency to dissolve in fats) of a compound are key factors determining its potential to bioaccumulate. The octyl side chain of this compound suggests a lipophilic character, which could lead to its accumulation in organisms.
| Research Area | Key Findings and Observations |
| Microbial Transformation of Halolactones | Filamentous fungi can perform hydrolytic dehalogenation (replacing -Cl with -OH) and hydroxylation. |
| Bacterial Degradation of Chlorinated Compounds | Bacteria possess dehalogenase enzymes that cleave carbon-halogen bonds. Degradation can be aerobic or anaerobic. |
| Ecological Activity of Furanones | Some naturally occurring halogenated furanones can disrupt bacterial quorum sensing and inhibit biofilm formation. |
| General Ecological Effects of Chlorinated Hydrocarbons | Potential for toxicity to aquatic life and bioaccumulation in the food chain, depending on persistence and lipophilicity. |
Future Research Directions and Emerging Applications in Basic Chemical and Biological Sciences
Development of Novel and Sustainable Synthetic Routes for 3-chloro-5-octyldihydro-2(3H)-furanone
Future research will likely prioritize the development of efficient, stereocontrolled, and environmentally benign methods for synthesizing this compound. Current synthetic strategies for similar α-halo-lactones often rely on multi-step sequences that may involve harsh reagents.
One promising avenue is the direct halolactonization of a suitable precursor, such as undec-3-enoic acid. This reaction, typically initiated by an electrophilic halogen source, could potentially form the chloro-lactone in a single, atom-economical step. Research could focus on developing catalytic systems that favor the desired regioselectivity and stereoselectivity. nih.gov
Another key strategy involves the α-halogenation of the pre-formed γ-lactone, 5-octyldihydro-2(3H)-furanone (γ-dodecalactone). Acid-catalyzed halogenation proceeds through an enol intermediate, offering a direct route to the target molecule. libretexts.org Future work could explore greener halogenating agents to replace traditional sources like elemental chlorine or bromine.
Furthermore, biocatalytic methods represent a frontier in sustainable synthesis. The use of halogenating enzymes (halogenases) or microbial transformations could offer unparalleled selectivity under mild conditions, reducing the environmental impact of the synthesis. nih.gov
Table 1: Potential Sustainable Synthetic Strategies
| Synthetic Approach | Precursor(s) | Key Research Focus | Potential Advantages |
|---|---|---|---|
| Catalytic Halolactonization | Undec-3-enoic Acid | Development of stereoselective catalysts | High atom economy, potential for asymmetry |
| Direct α-Halogenation | 5-Octyldihydro-2(3H)-furanone | Use of green halogenating agents (e.g., N-chlorosuccinimide) | Utilizes a common lactone precursor |
Elucidation of Undiscovered Biological Mechanisms and New Biological Targets
Halogenated furanones are well-known for their ability to interfere with bacterial communication, a process known as quorum sensing (QS) . unipi.it These molecules often act as antagonists for LuxR-type receptors, which are transcription factors that regulate virulence gene expression in many pathogenic bacteria. The structure of this compound, with its lactone ring mimicking the native N-acyl-homoserine lactone (AHL) signals and its long alkyl chain enhancing membrane permeability and receptor binding, makes it a prime candidate for investigation as a QS inhibitor. nih.govnih.gov
Future biological studies could focus on:
Screening for Anti-QS Activity: Assessing the compound's ability to inhibit QS-controlled phenotypes, such as biofilm formation and virulence factor production, in bacteria like Pseudomonas aeruginosa. nih.gov
Identifying Protein Targets: Utilizing molecular docking and biochemical assays to determine if the compound binds to and inhibits specific QS receptors like LasR and RhlR. The presence of a halogen atom has been shown to improve binding affinity against these targets. nih.gov
Exploring Broader Antimicrobial and Cytotoxic Effects: Many terpenoid and synthetic lactones exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. nih.govmdpi.com The α,β-unsaturated lactone moiety, which can be formed from α-halo-lactones, is often implicated in these effects through Michael addition with biological nucleophiles. nih.gov
Table 2: Prospective Biological Targets and Mechanisms
| Potential Target/Mechanism | Biological System | Rationale for Investigation |
|---|---|---|
| Quorum Sensing Inhibition (LasR/RhlR) | Gram-negative bacteria (e.g., P. aeruginosa) | Structural analogy to AHL autoinducers; halogen and alkyl groups may enhance binding. nih.govnih.gov |
| General Antimicrobial Activity | Bacteria and Fungi | Halogenated lactones are known to possess broad antimicrobial properties. nih.gov |
Exploration of Novel Chemical Transformations and Reactivity Profiles
The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon atoms at the C2 (carbonyl) and C3 (chloro-substituted) positions. The presence of the electron-withdrawing carbonyl group enhances the polarity of the C-Cl bond, making it susceptible to nucleophilic attack. nih.gov
Key areas for future chemical exploration include:
Nucleophilic Substitution: The chlorine atom at the α-position can be displaced by a wide range of nucleophiles (e.g., amines, thiols, azides, alcohols) to generate a library of novel C3-functionalized γ-lactones. This provides a platform for creating diverse molecular structures from a single, versatile intermediate.
Elimination Reactions: Treatment with a non-nucleophilic base could induce dehydrochlorination, yielding the corresponding α,β-unsaturated-γ-lactone (a butenolide). These unsaturated lactones are valuable building blocks in organic synthesis and are themselves a class of biologically active compounds.
Ring-Opening Reactions: Like other lactones, the ester bond can be cleaved by strong nucleophiles or under acidic/basic conditions, providing access to functionalized 4-hydroxy-3-chloro-dodecanoic acid derivatives.
Table 3: Potential Chemical Transformations
| Reaction Type | Reagent Class | Resulting Product Scaffold |
|---|---|---|
| Nucleophilic Substitution at C3 | Amines, Thiols, Azides | 3-Amino/Thio/Azido-5-octyldihydro-2(3H)-furanones |
| Dehydrochlorination (Elimination) | Non-nucleophilic bases | 5-Octyl-2(5H)-furanone (α,β-unsaturated lactone) |
| Lactone Ring Opening | Hydroxides, Alkoxides | 4-Hydroxy-3-chloro-dodecanoic acid derivatives |
Potential in Advanced Materials Science and Chemical Tool Development (purely academic applications)
In academic research, functionalized molecules serve as both building blocks for new materials and as tools to probe biological systems.
Advanced Materials Science: Lactones are critical monomers for producing biodegradable aliphatic polyesters via Ring-Opening Polymerization (ROP) . mdpi.comlibretexts.org The compound this compound could be explored as a functional monomer.
The octyl chain would likely decrease the crystallinity and lower the glass transition temperature of the resulting polymer, yielding softer, more flexible materials.
The chloro group is a particularly valuable feature. It would be retained in the polymer backbone, serving as a reactive handle for post-polymerization modification . This would allow for the synthesis of functional polyesters where side chains can be tailored for specific applications, such as drug conjugation or surface functionalization. nih.govrsc.org
Chemical Tool Development: Leveraging the reactivity described in section 8.3, the molecule could be a scaffold for creating chemical probes. For instance, if its biological target is a QS receptor, the chlorine atom could be substituted with a fluorescent reporter group, a biotin (B1667282) tag for affinity purification, or a photo-crosslinking moiety to covalently label and identify binding partners within a cell.
Table 4: Potential Academic Applications
| Field | Application | Key Structural Features | Research Goal |
|---|---|---|---|
| Polymer Chemistry | Functional Monomer for ROP | Lactone ring, Chloro group, Octyl chain | Create biodegradable polyesters with tunable properties and reactive sites for functionalization. mdpi.comlibretexts.org |
| Chemical Biology | Scaffold for Chemical Probes | Reactive Chloro group at C3 | Develop tools (e.g., fluorescent or affinity-tagged probes) to study biological targets. |
Q & A
Basic: What synthetic strategies are effective for introducing substituents (e.g., chlorine, alkyl chains) into the 2(3H)-furanone core?
Methodological Answer:
The synthesis of 2(3H)-furanone derivatives typically involves:
- Chlorination : Electrophilic substitution using chlorinating agents (e.g., Cl₂, SOCl₂) at positions 3 or 4, as seen in the synthesis of 3,4-dichloro-5-hydroxy-2(5H)-furanone derivatives .
- Alkylation : Grignard or Friedel-Crafts reactions to introduce alkyl chains (e.g., octyl groups) at position 5. For example, alkylation of dihydro-2(3H)-furanone with octylmagnesium bromide under anhydrous conditions .
- Hydroxylation : Controlled oxidation or hydroxylation at position 5 using H₂O₂ or enzymatic methods to enhance reactivity for further derivatization .
Advanced: How can researchers resolve contradictions between antibacterial efficacy and mutagenic potential in furanone derivatives?
Methodological Answer:
- Stepwise Evaluation : First, assess antibacterial activity via minimum inhibitory concentration (MIC) assays against target pathogens (e.g., Pseudomonas aeruginosa) .
- Toxicological Screening : Conduct Ames tests or in vitro genotoxicity assays (e.g., comet assay) to identify mutagenic risks, as demonstrated for MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) .
- Structural Optimization : Modify substituents (e.g., replacing chlorine with less reactive halogens) to balance bioactivity and safety. Covalent immobilization of derivatives onto polymers, as in dental applications, can reduce cytotoxicity .
Basic: What analytical techniques are recommended for characterizing dihydro-2(3H)-furanone derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., distinguishing cis/trans isomers in octyl derivatives) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis, as used in atmospheric aerosol studies .
- Chromatography : HPLC or GC-MS to assess purity and quantify derivatives in complex mixtures .
Advanced: How should environmental detection methods be designed for dihydro-2(3H)-furanones in aerosol samples?
Methodological Answer:
- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate compounds from particulate matter .
- Detection : Employ GC-MS with electron ionization (EI) or liquid chromatography-tandem MS (LC-MS/MS) for high sensitivity. For example, dihydro-5-decyl-2(3H)-furanone was identified in aerosols using these methods .
- Quantitation : Internal standards (e.g., deuterated analogs) to correct for matrix effects and ionization variability .
Basic: How does alkyl chain length (e.g., octyl vs. heptyl) affect the physicochemical properties of dihydro-2(3H)-furanones?
Methodological Answer:
- Solubility : Longer chains (e.g., tetradecyl) increase hydrophobicity, reducing aqueous solubility (logP increases by ~0.5 per methylene group) .
- Melting Point : Branching or longer chains (e.g., octyl vs. butyl) lower melting points due to reduced crystallinity (e.g., 5-butyldihydro-4-methyl-2(3H)-furanone: mp 25°C vs. 5-tetradecyl: mp <0°C) .
- Bioactivity : Longer chains may enhance membrane permeability in antibacterial assays but could reduce solubility in biological media .
Advanced: What strategies are used to design coordination complexes with phosphino-modified furanones?
Methodological Answer:
- Ligand Synthesis : Introduce phosphino groups at position 4 via nucleophilic substitution (e.g., using Ph₂PCl) in 5-methoxy-2(5H)-furanone .
- Complexation : React with transition metals (e.g., PdCl₂) in solvents like 1,2-dichloroethane to form stable complexes. For example, Pd(II) complexes of 3-chloro-4-diphenylphosphino-5-methoxy-2(5H)-furanone showed catalytic activity .
- Characterization : X-ray crystallography and IR spectroscopy to confirm metal-ligand bonding and geometry .
Basic: What safety protocols are critical when handling mutagenic furanone derivatives like MX?
Methodological Answer:
- Containment : Use fume hoods and closed systems to prevent inhalation/contact, as MX is a potent mutagen .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection. Avoid skin exposure using tools like syringe pumps for transfers .
- Waste Disposal : Incinerate in EPA-approved chemical waste facilities with scrubbers to neutralize toxic byproducts (e.g., HCl gas) .
Advanced: How can computational modeling predict the bioactivity of novel furanone derivatives?
Methodological Answer:
- QSAR Models : Use quantitative structure-activity relationship (QSAR) analysis to correlate substituent properties (e.g., Cl logP, Hammett σ) with antibacterial IC₅₀ values .
- Docking Studies : Molecular docking against bacterial targets (e.g., E. coli DNA gyrase) to prioritize derivatives for synthesis .
- Toxicity Prediction : Tools like ProTox-II to estimate mutagenicity and LD₅₀ values, reducing reliance on in vivo testing .
Basic: What are the key considerations for stabilizing dihydro-2(3H)-furanones in formulation studies?
Methodological Answer:
- pH Control : Maintain pH 6–8 to prevent lactone ring hydrolysis. Buffered solutions (e.g., phosphate buffer) are recommended .
- Light Protection : Store in amber vials to avoid photodegradation, as furanones are prone to UV-induced ring-opening .
- Temperature : Refrigerate at 4°C for short-term storage; lyophilize for long-term stability .
Advanced: How do environmental factors influence the degradation pathways of dihydro-2(3H)-furanones?
Methodological Answer:
- Hydrolysis : Monitor ring-opening in aqueous environments using LC-MS. Alkaline conditions accelerate degradation via nucleophilic attack at the carbonyl .
- Oxidation : Use radical scavengers (e.g., BHT) to inhibit autoxidation of alkyl chains in atmospheric aerosols .
- Microbial Degradation : Conduct soil microcosm studies with LC-MS/MS to track biodegradation products (e.g., hydroxy acids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
